Menthofuran

Description

Properties

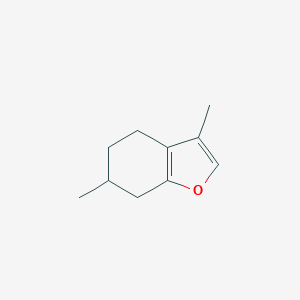

IUPAC Name |

3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7-3-4-9-8(2)6-11-10(9)5-7/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGWKXXYGDYYFJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)OC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025534 | |

| Record name | Menthofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bluish liquid, odour similar to that of menthol | |

| Record name | Menthofuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/618/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

80.00 to 82.00 °C. @ 13.00 mm Hg | |

| Record name | (R)-Menthofuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036089 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in oils, miscible (in ethanol) | |

| Record name | Menthofuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/618/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.960-0.970 | |

| Record name | Menthofuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/618/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

494-90-6, 17957-94-7 | |

| Record name | Menthofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=494-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menthofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menthofuran | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315249 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzofuran, 4,5,6,7-tetrahydro-3,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Menthofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,6,7-tetrahydro-3,6-dimethylbenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.087 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MENTHOFURAN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LK024V9U3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (R)-Menthofuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036089 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

86.00 °C. @ 760.00 mm Hg | |

| Record name | (R)-Menthofuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036089 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Menthofuran in Flora: A Technical Guide to its Natural Occurrence, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menthofuran, a monoterpenoid derivative, is a naturally occurring organic compound found in a variety of aromatic plants, most notably within the Mentha (mint) genus. Its presence significantly influences the chemical profile and sensory properties of essential oils derived from these plants. While contributing to the characteristic aroma of certain mint species, high concentrations of this compound are often considered undesirable in commercial essential oils due to its potential for off-flavor development and safety concerns. This technical guide provides an in-depth overview of the natural occurrence and distribution of this compound in plants, its biosynthetic pathway, and detailed methodologies for its extraction and quantification.

Natural Occurrence and Distribution of this compound

This compound is predominantly found in the essential oils of various Mentha species. Its concentration can vary significantly depending on the species, cultivar, environmental conditions, and the developmental stage of the plant.

Key Plant Sources:

-

Mentha piperita (Peppermint): Peppermint is a primary source of this compound. The concentration of this compound in peppermint oil is a critical quality parameter, with lower levels being preferable for most applications.[1][2] Stress conditions, such as high temperatures and water deficit, have been shown to increase the accumulation of this compound and its precursor, pulegone.[3]

-

Mentha pulegium (Pennyroyal): Pennyroyal oil is known for its characteristically high concentration of pulegone, which can be readily converted to this compound.[4] Historically, it has been used in traditional medicine, but its use is now restricted due to the toxicity associated with its high pulegone and this compound content.

-

Mentha x piperita 'CIMAP-Patra': This inter-specific hybrid variety of peppermint has been specifically developed for its high this compound content, reaching approximately 44% in its essential oil, catering to specific industrial demands for this compound.[5]

The distribution of this compound within the plant is not uniform. Higher concentrations are often found in the flowering tops of the peppermint plant compared to the leaves.[6]

Quantitative Data on this compound Occurrence

The following table summarizes the quantitative data on this compound content in various Mentha species and cultivars as reported in the scientific literature.

| Plant Species/Cultivar | Plant Part | This compound Content (% of Essential Oil) | Reference(s) |

| Mentha piperita | Aerial Parts | 1.0 - 9.0% | [2][7] |

| Mentha piperita (under stress) | Leaves | Up to 24% | [3] |

| Mentha piperita 'CIM-Indus' | Not Specified | Up to 25% | [5] |

| Mentha piperita 'CIMAP-Patra' | Not Specified | ~44% | [5] |

| Mentha piperita (novel variant) | Aerial Parts | 32.88 - 42.32% | [8] |

| Mentha piperita (US origin) | Not Specified | 1.5 - 6.0% | [1] |

| Mentha pulegium | Leaves | 2.15% | [9] |

| Mentha rotundifolia | Leaves | 4.2% | [10] |

| Mentha x piperita L. | Not Specified | 6.0 - 8.0% | [11] |

Biosynthesis of this compound

This compound is synthesized in the glandular trichomes of mint plants via the monoterpenoid pathway. The immediate precursor to this compound is (+)-pulegone. The key enzymatic step is the oxidation of (+)-pulegone, catalyzed by the cytochrome P450 enzyme, (+)-menthofuran synthase (MFS).[3][12] This reaction involves the hydroxylation of the C9 methyl group of pulegone, followed by intramolecular cyclization to form a hemiketal, which then dehydrates to yield this compound.[3]

The biosynthesis of this compound represents a branch point in the metabolic pathway that also leads to the production of menthol, the main component of peppermint oil. The partitioning of the precursor, (+)-pulegone, between the this compound and menthol branches is a critical determinant of the final essential oil composition.[6]

Caption: Biosynthetic pathway of this compound from geranyl diphosphate in Mentha species.

Experimental Protocols

Protocol 1: Extraction of Essential Oil by Hydrodistillation

This protocol describes the extraction of essential oils from Mentha plant material using a Clevenger-type apparatus.

Materials and Reagents:

-

Fresh or dried aerial parts of Mentha species

-

Distilled water

-

Clevenger-type hydrodistillation apparatus

-

Heating mantle

-

Anhydrous sodium sulfate

-

Glass vials for storage

Procedure:

-

Sample Preparation: Weigh approximately 100 g of air-dried and crushed Mentha plant material.

-

Hydrodistillation Setup: Place the plant material into a 2 L round-bottom flask. Add 1 L of distilled water. Connect the flask to the Clevenger-type apparatus and condenser.

-

Distillation: Heat the flask using a heating mantle to initiate boiling. Continue the distillation for 3 hours from the start of boiling.

-

Oil Collection: The essential oil will be collected in the calibrated tube of the Clevenger apparatus. After the distillation is complete, carefully collect the oil.

-

Drying and Storage: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water. Store the dried oil in a sealed, airtight glass vial at 4°C in the dark.

Protocol 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the quantitative analysis of this compound in essential oil samples using GC-MS.

Materials and Reagents:

-

Extracted essential oil sample

-

This compound analytical standard

-

Hexane (or other suitable volatile solvent), GC grade

-

Microsyringe

-

GC-MS system equipped with a flame ionization detector (FID) or mass spectrometer (MS)

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC system (or equivalent)

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp 1: Increase to 150°C at a rate of 4°C/min

-

Ramp 2: Increase to 240°C at a rate of 15°C/min, hold for 5 minutes

-

-

Mass Spectrometer (MS) Detector:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound standard in hexane (e.g., 1000 µg/mL). Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of this compound in the samples.

-

Sample Preparation: Dilute the essential oil sample in hexane (e.g., 1:100 v/v) to bring the this compound concentration within the calibration range.

-

GC-MS Analysis: Inject the calibration standards and the diluted sample into the GC-MS system.

-

Data Analysis:

-

Identify the this compound peak in the chromatogram based on its retention time and mass spectrum by comparison with the analytical standard and a mass spectral library (e.g., NIST).

-

Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Calculate the percentage of this compound in the original essential oil sample, accounting for the dilution factor.

-

Experimental Workflow

The following diagram illustrates a general workflow for the analysis of this compound from plant material.

Caption: General experimental workflow for the extraction and quantification of this compound.

Conclusion

This technical guide provides a comprehensive overview of the natural occurrence, distribution, biosynthesis, and analysis of this compound in plants. The provided quantitative data, detailed experimental protocols, and visual diagrams of the biosynthetic pathway and experimental workflow serve as a valuable resource for researchers, scientists, and professionals in drug development. Understanding the factors that influence this compound content and employing robust analytical methods are crucial for quality control in the essential oil industry and for further research into the biological activities of this and related monoterpenoids.

References

- 1. Chemical Composition of Hydrodistillation and Solvent free Microwave Extraction of Essential Oils from Mentha Piperita L. Growing in Taif, Kingdom of Saudi Arabia, and Their Anticancer and Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]

- 2. PULEGONE AND RELATED SUBSTANCES [inchem.org]

- 3. Demonstration that this compound synthase of mint (Mentha) is a cytochrome P450 monooxygenase: cloning, functional expression, and characterization of the responsible gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. aensiweb.com [aensiweb.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chromaleont.it [chromaleont.it]

- 9. chemrxiv.org [chemrxiv.org]

- 10. (+)-Menthofuran synthase - Wikipedia [en.wikipedia.org]

- 11. This compound regulates essential oil biosynthesis in peppermint by controlling a downstream monoterpene reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The metabolism of the abortifacient terpene, (R)-(+)-pulegone, to a proximate toxin, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Nature of a Monoterpene: A Deep Dive into the Toxicological Profile and Metabolic Fate of (+)-Menthofuran

For Immediate Release

SEATTLE, WA – December 25, 2025 – Long recognized as a significant component of certain essential oils, such as pennyroyal oil, (+)-menthofuran has a well-documented history of toxicity, primarily targeting the liver. This technical guide provides an in-depth analysis of the toxicological properties and complex metabolic pathways of (+)-menthofuran, offering critical insights for researchers, scientists, and professionals in drug development. Understanding the mechanisms underlying its toxicity is paramount for risk assessment and the development of safer therapeutic agents.

Toxicological Profile

(+)-Menthofuran exhibits a distinct toxicological profile characterized by potent hepatotoxicity. Its adverse effects are intrinsically linked to its metabolic activation into reactive intermediates.

Acute Toxicity

While a definitive oral LD50 value for (+)-menthofuran is not consistently reported in the literature, studies involving intraperitoneal administration in mice provide a clear indication of its acute toxicity.

| Species | Route of Administration | Dose (mg/kg bw) | Mortality |

| Mice | Intraperitoneal | 100 | 2/15 |

| Mice | Intraperitoneal | 200 | 5/15 |

| Mice | Intraperitoneal | 300 | 10/16 |

Data compiled from a 2002 report by the Scientific Committee on Food (SCF) of the European Commission.[1]

Hepatotoxicity

The primary and most studied toxic effect of (+)-menthofuran is severe, centrilobular hepatic necrosis.[1] This is a consequence of its metabolic bioactivation within the liver. Administration of (+)-menthofuran leads to a dose-dependent increase in serum levels of liver enzymes, such as alanine aminotransferase (ALT) and a decrease in the activity of hepatic microsomal enzymes like glucose-6-phosphatase and aminopyrine N-demethylase, all indicative of significant liver damage.[1][2]

Studies have shown that pretreatment of animals with inducers of cytochrome P450 enzymes, such as phenobarbital, exacerbates the hepatotoxicity of (+)-menthofuran, while inhibitors of these enzymes can offer protection.[1][3] This underscores the central role of metabolic activation in its toxic mechanism.

Genotoxicity

The genotoxic potential of (+)-menthofuran has been evaluated, primarily through the bacterial reverse mutation assay (Ames test). The available data indicates that (+)-menthofuran is not mutagenic in Salmonella typhimurium strains TA98 and TA100, with or without metabolic activation, at concentrations up to 1000 µ g/plate .[1]

Metabolic Fate

The toxicity of (+)-menthofuran is inextricably linked to its biotransformation. It is both a metabolite of the monoterpene pulegone and a substrate for further metabolism that generates reactive species.[4]

Metabolic Activation

The furan ring of (+)-menthofuran is the primary site of metabolic activation, which is catalyzed by cytochrome P450 (CYP) enzymes in the liver. This process leads to the formation of highly reactive electrophilic intermediates, including a furan epoxide and a ring-opened γ-ketoenal.[5] These reactive metabolites are capable of covalently binding to cellular macromolecules, particularly proteins, leading to cellular dysfunction and necrosis.[5]

The key CYP isozymes in humans responsible for the metabolism of (+)-menthofuran include CYP2E1, CYP1A2, and CYP2C19. Notably, CYP2A6 is also involved in menthofuran metabolism, distinguishing it from the metabolism of its precursor, pulegone.[6]

Detoxification and Downstream Metabolites

While a significant portion of (+)-menthofuran is bioactivated, detoxification pathways also exist. The reactive intermediates can be conjugated with glutathione (GSH), a critical cellular antioxidant, to form less toxic adducts that can be excreted.[7] However, at high doses of (+)-menthofuran, GSH stores can be depleted, leading to increased covalent binding of the reactive metabolites to proteins and enhanced toxicity.[4]

Further metabolism of the reactive intermediates and other downstream pathways leads to the formation of a variety of metabolites that have been identified in urine. These include mintlactone, isomintlactone, and their hydroxylated derivatives.[8][9] Additionally, sulfonic acid conjugates have been identified as urinary metabolites in rats.[10]

Experimental Protocols

The following sections summarize the methodologies employed in key studies investigating the toxicology and metabolism of (+)-menthofuran.

In Vitro Metabolism with Liver Microsomes

-

Objective: To identify metabolites of (+)-menthofuran and characterize the enzymes involved in its metabolism.

-

Methodology:

-

Microsome Preparation: Liver microsomes are prepared from rats or humans through differential centrifugation.

-

Incubation: Microsomes (e.g., 0.4 mg protein) are incubated at 37°C in a phosphate buffer (pH 7.4) containing an NADPH-generating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[7]

-

Substrate Addition: (+)-Menthofuran (e.g., 1 mM) is added to initiate the reaction.

-

Reaction Quenching: The reaction is stopped at various time points by rapid cooling (e.g., using dry ice/acetone).[7]

-

Metabolite Analysis: The incubation mixture is analyzed for metabolites using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Trapping of Reactive Intermediates: To detect the formation of the reactive γ-ketoenal, a trapping agent such as semicarbazide can be included in the incubation mixture. The resulting stable derivative can then be identified.[11]

Toxicity Studies in Rat Liver Slices

-

Objective: To assess the cytotoxicity of (+)-menthofuran in an ex vivo model that maintains the cellular architecture of the liver.

-

Methodology:

-

Slice Preparation: Precision-cut liver slices (e.g., 250 µm thick) are prepared from rat livers using a microtome.

-

Incubation: Slices are incubated in a physiologically relevant buffer (e.g., Krebs-Henseleit) at 37°C under a continuous supply of oxygen.

-

Treatment: (+)-Menthofuran, dissolved in a suitable vehicle like DMSO, is added to the incubation medium at various concentrations.

-

Assessment of Cytotoxicity: At different time points, cell viability is assessed by measuring the leakage of lactate dehydrogenase (LDH) into the medium.

-

Metabolite Analysis: The incubation medium and homogenized liver slices can be analyzed for metabolites.

-

Identification of Protein Adducts

-

Objective: To identify the specific liver proteins that are targeted by the reactive metabolites of (+)-menthofuran.

-

Methodology:

-

In Vivo Dosing: Rats are administered a hepatotoxic dose of (+)-menthofuran.

-

Liver Homogenization: At a specified time point, the livers are excised and homogenized.

-

Protein Separation: Liver proteins are separated using two-dimensional gel electrophoresis (2D-PAGE).

-

Adduct Detection: Protein adducts are detected by Western blotting using an antibody raised against this compound-adducted proteins.[5]

-

Protein Identification: The protein spots that show a positive signal are excised from the gel, subjected to tryptic digestion, and the resulting peptides are analyzed by LC-MS/MS for protein identification.[5]

-

Conclusion

(+)-Menthofuran represents a classic example of a xenobiotic whose toxicity is mediated through metabolic activation. Its pronounced hepatotoxicity is a direct result of the formation of reactive epoxide and γ-ketoenal intermediates by cytochrome P450 enzymes. While detoxification pathways exist, they can be overwhelmed at high exposure levels. The detailed understanding of its toxicological profile and metabolic fate is crucial for assessing the risks associated with exposure to essential oils containing this monoterpene and for guiding the development of new chemical entities, ensuring that furan moieties, if present, do not lead to similar bioactivation-related toxicities. The experimental protocols outlined provide a framework for the continued investigation of furan-containing compounds in drug discovery and development.

References

- 1. ec.europa.eu [ec.europa.eu]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. The metabolism of the abortifacient terpene, (R)-(+)-pulegone, to a proximate toxin, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Mechanistic and Other Relevant Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. The Metabolism and Toxicity of this compound in Rat Liver Slices and in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolism and Toxicity of this compound in Rat Liver Slices and in Rats | Scilit [scilit.com]

- 9. Metabolism and toxicity of this compound in rat liver slices and in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolism of (R)-(+)-menthofuran in Fischer-344 rats: identification of sulfonic acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biotransformations of R-(+)-pulegone and this compound in vitro: chemical basis for toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of Menthofuran Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menthofuran, a naturally occurring monoterpene found in various essential oils, particularly from plants of the Mentha genus, is a subject of significant interest in the fields of chemical research and drug development. Its presence can influence the quality and aroma of essential oils, and its metabolic activation to toxic intermediates raises concerns in toxicology and pharmacology. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound isomers, details on experimental protocols for their characterization, and visualizations of key biological pathways.

Chemical and Physical Properties

This compound is a bicyclic monoterpenoid. The most well-studied isomers are the enantiomers (R)-(+)-menthofuran and (S)-(-)-menthofuran. The following tables summarize their known quantitative properties.

Table 1: General Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄O | [1] |

| Molecular Weight | 150.22 g/mol | [2][3] |

| CAS Number | 494-90-6 (for the racemic mixture) | [1] |

| Appearance | Colorless to bluish or pale yellow liquid | [3][4] |

| Odor | Pungent, musty, nutty, earthy, with coffee-like notes |

Table 2: Physical Properties of this compound Enantiomers

| Property | (R)-(+)-Menthofuran | (S)-(-)-Menthofuran | Source(s) |

| CAS Number | 17957-94-7 | 80183-38-6 | [1] |

| Boiling Point | 204-206 °C at 760 mmHg 80-82 °C at 13 mmHg | 80-82 °C at 13 mmHg (inferred) | [5][4][6] |

| Density | 0.97 g/mL at 20-25 °C | 0.97 g/mL at 25 °C (inferred) | [5][4] |

| Optical Rotation | [α]²⁰/D +100° ± 2° (neat) [α]²⁵/D +92.5° [α]²⁵/D +90° (c=10 in methanol) | No specific data found, but expected to be equal in magnitude and opposite in sign to the (+)-enantiomer. | [7] |

| Refractive Index | n²⁰/D 1.484 | 1.481-1.486 at 20 °C (for racemic) | [4] |

Note on Boiling Point Discrepancy: The significant difference in reported boiling points for (+)-menthofuran is due to the measurements being taken at different pressures. The lower boiling point is at reduced pressure (13 mmHg), while the higher value is at atmospheric pressure (760 mmHg). This is consistent with the principle that boiling point decreases with decreasing pressure.

Table 3: Spectroscopic Data for this compound (Isomer Unspecified)

| Spectroscopy | Key Signals/Fragments | Source(s) |

| ¹H-NMR | Marker signals at approximately 2.6-2.7 ppm and 7.0 ppm. | [8] |

| ¹³C-NMR | Data available in spectral databases. | [9][10] |

| Mass Spectrometry (EI-MS) | Major fragments (m/z): 108 (base peak), 150 (molecular ion), 79, 39, 109. | [3] |

| Infrared (IR) Spectroscopy | Data available in spectral databases. | [3] |

Key Biological Pathways

Biosynthesis of (+)-Menthofuran

In peppermint (Mentha x piperita), (+)-menthofuran is synthesized from the monoterpene (+)-pulegone. This reaction is catalyzed by the cytochrome P450 enzyme, this compound synthase (MFS)[1].

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. scent.vn [scent.vn]

- 3. This compound | C10H14O | CID 329983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 494-90-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound, 494-90-6 [thegoodscentscompany.com]

- 6. researchgate.net [researchgate.net]

- 7. Showing Compound (R)-Menthofuran (FDB014927) - FooDB [foodb.ca]

- 8. researchgate.net [researchgate.net]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

A Technical Guide to the Historical Discovery and Isolation of Menthofuran from Essential Oils

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical discovery and isolation of menthofuran, a significant monoterpenoid found in various essential oils, most notably from plants of the Mentha genus. This document details the key scientific milestones, experimental methodologies, and quantitative data associated with the elucidation of its structure and its initial synthesis.

Introduction

This compound (3,6-dimethyl-4,5,6,7-tetrahydrobenzofuran) is a naturally occurring organic compound that has garnered significant interest due to its presence in commercially important essential oils and its biological activities. The journey of its discovery, from an unidentified dextrorotatory component in peppermint oil to a fully characterized molecule, represents a fascinating chapter in the history of natural product chemistry. This guide will trace this journey, providing researchers with a detailed account of the foundational work that paved the way for modern studies on this compound.

Historical Timeline of Discovery and Isolation

The discovery and characterization of this compound spanned several decades in the early 20th century, involving meticulous observation, chemical degradation, and eventual synthesis.

Initial Observation (1904)

The first indication of a unique, unidentified compound in peppermint oil came from the work of the French chemist Eugène Charabot. In 1904, he observed that the essential oil distilled from the flowering heads of the peppermint plant (Mentha piperita) exhibited a dextrorotatory optical rotation, in contrast to the typically levorotatory oil obtained from the whole plant.[1] This observation suggested the presence of a strongly dextrorotatory substance concentrated in the flowering parts of the plant.

Further Investigation and Enrichment (1929)

Building on Charabot's findings, Carles, in 1929, conducted further investigations into this dextrorotatory fraction. Through repeated fractional distillations of peppermint oil, he was able to obtain a fraction with a significantly higher positive optical rotation of +81°.[1][2] However, he was unable to isolate the compound in a pure state. Based on its properties, Carles hypothesized that the substance was likely an oxide.[1]

Structure Elucidation (1934)

The definitive structural elucidation of the dextrorotatory compound was achieved by H. Wienhaus and H. Dewein in 1934.[1] Through a series of chemical degradation and hydrogenation experiments, they deduced the structure to be 3,6-dimethyl-4,5,6,7-tetrahydrobenzofuran and named it This compound . Their work provided the foundational understanding of its chemical nature.

First Synthesis (1937)

The proposed structure of this compound was unequivocally confirmed through its first chemical synthesis by W. Treibs in 1937. Treibs successfully synthesized this compound from pulegone, a major constituent of pennyroyal oil.[1] This synthesis not only validated the structure proposed by Wienhaus and Dewein but also provided a method for obtaining this compound for further study.

Method for Removal from Peppermint Oil (c. 1950)

Due to its potential to impart off-flavors, a method for the selective removal of this compound from peppermint oil was developed around 1950.[2] This process utilizes the Diels-Alder reaction, where maleic anhydride is added to the oil to react specifically with the furan ring of this compound, forming a non-volatile adduct that can be separated.

Quantitative Data

The following table summarizes the key quantitative data for this compound. It is important to note that while modern analytical techniques provide precise data, accessing the specific quantitative results from the original historical publications has proven challenging. The data presented here is a compilation from reliable modern sources and historical accounts.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O | [3] |

| Molecular Weight | 150.22 g/mol | [3] |

| Boiling Point | 204-206 °C (at 760 mmHg) | [4] |

| 80-82 °C (at 13 mmHg) | [3] | |

| Density | 0.97 g/mL at 20 °C | [4] |

| Refractive Index (n_D^20) | 1.481 - 1.486 | [5] |

| Optical Rotation of Enriched Fraction (Carles, 1929) | +81° | [1][2] |

| Optical Rotation of Oil from Flowering Heads (Charabot, 1904) | Dextrorotatory | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the key historical experiments in the discovery and isolation of this compound. These protocols are reconstructed based on available descriptions from secondary sources and may not reflect the exact, unpublished details of the original experiments.

Fractional Distillation for Enrichment of this compound (based on Carles, 1929)

Objective: To concentrate the dextrorotatory component from peppermint oil.

Apparatus:

-

Fractional distillation apparatus with a Vigreux or packed column.

-

Heating mantle or oil bath.

-

Thermometer.

-

Receiving flasks.

-

Polarimeter.

Procedure:

-

Charge the distillation flask with peppermint oil known to contain the dextrorotatory component (e.g., oil from flowering heads).

-

Heat the flask gently to initiate boiling.

-

Carefully control the heating rate to maintain a slow and steady distillation.

-

Collect fractions based on boiling point ranges. This compound has a higher boiling point than many other major components of peppermint oil like menthol and menthone.

-

Measure the optical rotation of each collected fraction using a polarimeter.

-

Combine the fractions exhibiting the highest positive optical rotation.

-

Repeat the fractional distillation process with the enriched fraction to further concentrate the dextrorotatory component. Carles repeated this process to achieve a fraction with an optical rotation of +81°.[1][2]

Synthesis of this compound from Pulegone (based on Treibs, 1937)

Objective: To synthesize this compound to confirm its structure.

Reagents:

-

Pulegone

-

Acetic anhydride

-

Sulfuric acid

-

Zinc oxide

Procedure:

-

Formation of the Pulegone Enol Acetate: React pulegone with acetic anhydride in the presence of a catalytic amount of sulfuric acid. This step forms the enol acetate of pulegone.

-

Purification: The crude this compound is purified by fractional distillation under reduced pressure.

Removal of this compound from Peppermint Oil using Maleic Anhydride

Objective: To selectively remove this compound from peppermint oil.

Reagents:

-

Peppermint oil containing this compound.

-

Maleic anhydride.

Procedure:

-

Add a calculated amount of maleic anhydride to the peppermint oil. The amount will depend on the concentration of this compound in the oil.

-

Gently heat the mixture to facilitate the Diels-Alder reaction between this compound and maleic anhydride. This forms a non-volatile adduct.

-

After the reaction is complete, the peppermint oil with reduced this compound content is separated from the adduct by vacuum distillation. The lower boiling point components of the peppermint oil distill over, leaving the high-boiling adduct behind.

Visualizations

Historical Discovery Timeline of this compound

Caption: A timeline illustrating the key milestones in the discovery and isolation of this compound.

Experimental Workflow for the Isolation and Characterization of this compound

Caption: A workflow diagram outlining the historical process of isolating and characterizing this compound.

References

The Pharmacological Potential of Menthofuran and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menthofuran, a monoterpene found in various essential oils, has garnered significant scientific interest due to its diverse pharmacological activities. Primarily known for its hepatotoxicity, recent studies have unveiled a broader spectrum of biological effects, including gastroprotective, hypokinetic, and enzyme inhibitory properties. This technical guide provides an in-depth overview of the pharmacological potential of this compound and its derivatives. It summarizes key quantitative data, details experimental protocols for cited studies, and visualizes relevant biological pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals. While the parent compound, this compound, has been the primary focus of research, this guide also explores the emerging pharmacological activities of its synthetic and naturally-occurring derivatives, highlighting their potential as novel therapeutic agents.

Introduction

This compound is a bicyclic monoterpenoid, an organic compound that naturally occurs in a variety of essential oils, most notably in pennyroyal (Mentha pulegium)[1]. It is also a known metabolite of pulegone, another monoterpene found in mint species[1][2][3]. Historically, this compound has been primarily associated with the hepatotoxicity of pennyroyal oil[1]. However, a growing body of research is expanding our understanding of its pharmacological profile, revealing a more complex and nuanced range of biological activities. This guide aims to consolidate the current knowledge on the pharmacological potential of this compound and its derivatives, providing a comprehensive resource for the scientific community.

Pharmacological Activities of this compound

This compound exhibits a range of pharmacological effects, with the most well-documented being its hepatotoxicity. However, recent investigations have highlighted its potential in other therapeutic areas.

Hepatotoxicity and Metabolism

The hepatotoxicity of this compound is primarily attributed to its metabolic activation by cytochrome P450 (CYP) enzymes in the liver[4][5][6]. This bioactivation leads to the formation of reactive metabolites that can deplete cellular glutathione levels, leaving hepatocytes vulnerable to oxidative damage[2][3][7].

Key Quantitative Data on this compound-Induced Hepatotoxicity:

| Parameter | Species | Dose/Concentration | Effect | Reference |

| Serum Glutamate Pyruvate Transaminase (SGPT) | Rat | 250 mg/kg (oral, daily for 3 days) | Significant increase | [5] |

| Glucose-6-Phosphatase Activity | Rat | 250 mg/kg (oral, daily for 3 days) | Significant decrease | [5] |

| Aminopyrine N-demethylase Activity | Rat | 250 mg/kg (oral, daily for 3 days) | Significant decrease | [5] |

| Liver Microsomal Cytochrome P-450 Levels | Rat | 250 mg/kg (oral, daily for 3 days) | Significant decrease | [5] |

| Intracellular LDH Loss (in vitro) | Rat Liver Slices | Time- and concentration-dependent | Increased cytotoxicity | [4] |

Metabolic Pathway of this compound:

This compound is metabolized by CYP enzymes to various products, including a reactive γ-ketoenal and epoxides, which are thought to be the major contributors to its hepatotoxicity[6][8][9].

Figure 1: Metabolic activation of this compound leading to hepatotoxicity.

Cytochrome P450 Inhibition

This compound is a potent inhibitor of CYP2A6, an enzyme involved in the metabolism of nicotine and various procarcinogens[2][3][10]. This inhibitory activity has implications for drug interactions and potential applications in smoking cessation therapies.

Quantitative Data on CYP2A6 Inhibition by this compound:

| Parameter | System | Value | Reference |

| IC50 | Human CYP2A6 | 1.27 µM | [10] |

| Ki | Human Liver Microsomes | 2.5 µM | [11] |

| kinact | Human Liver Microsomes | 0.22 min⁻¹ | [11] |

| Ki | Purified Expressed CYP2A6 | 0.84 µM | [11] |

| kinact | Purified Expressed CYP2A6 | 0.25 min⁻¹ | [11] |

| KI | CYP2A6 | 0.29 µM | [12] |

Gastroprotective Effects

Recent studies have demonstrated the gastroprotective potential of this compound against experimentally induced gastric lesions in rodents[1][4][13]. Its mechanism of action appears to involve antioxidant and anti-inflammatory pathways.

Dose-Response of this compound's Gastroprotective Activity (Ethanol-Induced Ulcer Model):

| Dose (mg/kg) | Ulcerative Lesion Area Reduction (%) | Reference |

| 12.5 | No significant reduction | [1][13] |

| 25 | 11.90 ± 1.43 | [1][13] |

| 50 | 4.30 ± 1.40 | [1][13] |

| 100 | 1.51 ± 0.55 | [1][13] |

Signaling Pathway for Gastroprotective Effects:

The gastroprotective effects of this compound are mediated through multiple pathways, including the reduction of oxidative stress and inflammation.

Figure 2: Proposed signaling pathways for the gastroprotective effects of this compound.

Hypokinetic Activity on Gastrointestinal Tract

This compound has been shown to possess hypokinetic activity, reducing gastrointestinal motility in rodents. This suggests its potential as an antidiarrheal and antispasmodic agent.

Quantitative Data on this compound's Hypokinetic Activity:

| Assay | Preparation | EC50 (µg/mL) | Reference |

| KCl-induced contraction | Rat ileum segments | 0.059 ± 0.008 | [4] |

| Carbachol-induced contraction | Rat ileum segments | 0.068 ± 0.007 | [4] |

Regulation of Essential Oil Biosynthesis

In peppermint (Mentha x piperita), this compound plays a regulatory role in the biosynthesis of its own precursor, pulegone. It down-regulates the transcription of the pulegone reductase (PR) gene, leading to an accumulation of pulegone[2][14][15][16][17]. This feedback mechanism is a fascinating example of metabolic control in plants.

Regulatory Pathway in Peppermint:

Figure 3: Regulatory role of this compound in peppermint essential oil biosynthesis.

Pharmacological Potential of this compound Derivatives

While research on this compound derivatives is less extensive, preliminary studies on related benzofuran and furan structures suggest a broad range of potential pharmacological activities.

Anticancer Activity

Halogenated benzofuran derivatives have demonstrated cytotoxic potential against various human cancer cell lines, including lung (A549) and liver (HepG2) cancer cells. These compounds appear to induce apoptosis through the generation of reactive oxygen species (ROS)[2].

Antimicrobial Activity

Derivatives of menthol, a structurally related monoterpene, have shown significant antimicrobial activity against a range of bacteria and fungi[14][15]. The essential oil of Mentha species, which can contain this compound, also exhibits antimicrobial properties[5][12]. This suggests that synthetic or semi-synthetic derivatives of this compound could be explored for their antimicrobial potential.

Anti-inflammatory and Analgesic Activities

Monoterpenes, in general, are known for their anti-inflammatory and analgesic properties[18][19][20][21]. Menthol and its derivatives have been shown to reduce the production of inflammatory mediators[10][13]. Given the structural similarities, this compound derivatives represent a promising area for the development of novel anti-inflammatory and analgesic agents.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Ethanol-Induced Gastric Ulcer Model in Rats

Objective: To evaluate the gastroprotective effect of a test compound against ethanol-induced gastric damage.

Protocol:

-

Animal Preparation: Male Wistar rats (180-220 g) are fasted for 24 hours with free access to water.

-

Grouping and Administration: Animals are randomly divided into groups (n=6-8 per group):

-

Vehicle control group (e.g., 1% Tween 80 in saline, p.o.)

-

Positive control group (e.g., Carbenoxolone, 100 mg/kg, p.o.)

-

Test groups (this compound or its derivatives at various doses, p.o.)

-

-

Ulcer Induction: One hour after treatment, all animals except the normal group receive absolute ethanol (1 mL/200 g body weight) via oral gavage[9][21].

-

Euthanasia and Stomach Excision: One hour after ethanol administration, animals are euthanized by cervical dislocation. The stomach is removed, opened along the greater curvature, and washed with saline.

-

Ulcer Scoring: The stomach is examined for lesions. The ulcer index can be calculated based on the number and severity of the ulcers. The total area of ulceration is measured using image analysis software.

-

Biochemical Analysis: Gastric tissue samples can be collected for the determination of myeloperoxidase (MPO) activity, malondialdehyde (MDA) levels, and non-protein sulfhydryl (NPSH) groups.

Pylorus Ligation (Shay Rat) Model

Objective: To assess the effect of a test compound on gastric acid secretion.

Protocol:

-

Animal Preparation: Rats are fasted for 24-48 hours with free access to water.

-

Anesthesia and Surgery: Animals are anesthetized (e.g., with ether or ketamine/xylazine). A midline abdominal incision is made, and the pylorus is carefully ligated with a silk suture[6][19][22][23][24]. The abdominal wall is then sutured.

-

Drug Administration: The test compound can be administered intraduodenally immediately after pylorus ligation.

-

Gastric Content Collection: After a set period (e.g., 4 or 19 hours), the animals are euthanized[6][19]. The esophagus is ligated, and the stomach is removed. The gastric contents are collected into a graduated centrifuge tube.

-

Analysis: The volume of the gastric juice is measured. The pH is determined using a pH meter. The total acidity is determined by titrating an aliquot of the gastric juice with 0.01 N NaOH using a suitable indicator (e.g., phenolphthalein).

Determination of Non-Protein Sulfhydryl (NPSH) Groups

Objective: To quantify the levels of NPSH groups in gastric tissue as an indicator of antioxidant status.

Protocol (based on the method of Sedlak and Lindsay): [16]

-

Tissue Homogenization: Gastric tissue is homogenized in ice-cold 0.02 M EDTA.

-

Protein Precipitation: An aliquot of the homogenate is mixed with distilled water and 50% trichloroacetic acid (TCA) and centrifuged to precipitate proteins.

-

Colorimetric Reaction: The supernatant is mixed with Tris buffer (pH 8.9) and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent).

-

Spectrophotometric Measurement: The absorbance of the resulting yellow-colored solution is measured at 412 nm. The NPSH concentration is calculated from a standard curve prepared with reduced glutathione.

Myeloperoxidase (MPO) Activity Assay

Objective: To measure MPO activity in gastric tissue as a marker of neutrophil infiltration and inflammation.

Protocol (based on a colorimetric assay): [20]

-

Tissue Homogenization: Gastric tissue is homogenized in a buffer containing a detergent (e.g., 0.5% hexadecyltrimethylammonium bromide - HTAB) to release MPO from neutrophils.

-

Centrifugation: The homogenate is centrifuged, and the supernatant is collected.

-

Enzymatic Reaction: An aliquot of the supernatant is added to a reaction mixture containing a peroxidase substrate (e.g., o-dianisidine dihydrochloride or 3,3',5,5'-tetramethylbenzidine - TMB) and hydrogen peroxide (H₂O₂).

-

Spectrophotometric Measurement: The change in absorbance over time is measured at a specific wavelength (e.g., 460 nm for o-dianisidine) to determine the rate of the reaction, which is proportional to the MPO activity.

Malondialdehyde (MDA) Assay (TBA Method)

Objective: To quantify MDA levels in gastric tissue as an indicator of lipid peroxidation.

Protocol: [11]

-

Tissue Homogenization: Gastric tissue is homogenized in a suitable buffer.

-

Reaction with Thiobarbituric Acid (TBA): An aliquot of the homogenate is mixed with a solution of TBA in an acidic medium (e.g., trichloroacetic acid).

-

Heating: The mixture is heated in a boiling water bath for a specific time (e.g., 15-60 minutes) to allow the formation of a pink-colored MDA-TBA adduct.

-

Extraction and Measurement: After cooling, the colored adduct is extracted with an organic solvent (e.g., n-butanol). The absorbance of the organic layer is measured at approximately 532 nm. The MDA concentration is calculated using the molar extinction coefficient of the MDA-TBA adduct.

Intestinal Transit (Charcoal Meal) Assay in Rats

Objective: To evaluate the effect of a test compound on gastrointestinal motility.

-

Animal Preparation: Rats are fasted for a specific period (e.g., 6-18 hours) with free access to water.

-

Drug Administration: Animals are treated with the test compound or vehicle.

-

Charcoal Meal Administration: After a predetermined time (e.g., 30-60 minutes), a charcoal meal (e.g., 5-10% charcoal in 5-10% gum acacia) is administered orally.

-

Measurement of Transit: After a set time (e.g., 20-30 minutes), the animals are euthanized. The small intestine is carefully dissected from the pylorus to the cecum. The total length of the intestine and the distance traveled by the charcoal meal are measured.

-

Calculation: The intestinal transit is expressed as the percentage of the distance traveled by the charcoal relative to the total length of the small intestine.

Isolated Rat Ileum Contraction Assay

Objective: To assess the spasmolytic or spasmogenic activity of a test compound on smooth muscle.

Protocol: [17]

-

Tissue Preparation: A segment of the ileum is isolated from a euthanized rat and placed in a bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (95% O₂ and 5% CO₂).

-

Mounting: The ileum segment is mounted in an organ bath, with one end attached to a fixed point and the other to an isometric force transducer connected to a recording device.

-

Equilibration: The tissue is allowed to equilibrate under a slight tension for a period of time (e.g., 30-60 minutes), with regular changes of the physiological salt solution.

-

Contraction Induction: Contractions are induced by adding a spasmogen, such as acetylcholine or potassium chloride (KCl), to the organ bath.

-

Drug Application: Once stable contractions are achieved, the test compound is added to the bath in increasing concentrations to evaluate its effect on the induced contractions (for spasmolytic activity) or added alone to assess its ability to induce contractions (for spasmogenic activity).

-

Data Analysis: The changes in contractile force are recorded, and concentration-response curves are constructed to determine parameters such as EC50 or IC50.

Conclusion and Future Directions

This compound, a monoterpene with a historical reputation for toxicity, is emerging as a molecule with a diverse and interesting pharmacological profile. Its potent inhibition of CYP2A6, coupled with its newly discovered gastroprotective and hypokinetic activities, opens up new avenues for therapeutic exploration. The detailed mechanisms underlying these effects, particularly the signaling pathways involved in its gastroprotective action, warrant further investigation.

The field of this compound derivatives remains largely unexplored. The promising anticancer, antimicrobial, and anti-inflammatory activities observed in structurally related benzofuran and menthol derivatives strongly suggest that the this compound scaffold could be a valuable starting point for the design and synthesis of novel bioactive compounds. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure to identify key functional groups responsible for its various pharmacological activities and to optimize potency and reduce toxicity.

-

Elucidation of Mechanisms of Action: In-depth investigation of the molecular targets and signaling pathways modulated by this compound and its derivatives for their gastroprotective, hypokinetic, and other potential therapeutic effects.

-

In Vivo Efficacy and Safety Profiling: Comprehensive preclinical studies to evaluate the therapeutic efficacy and safety of promising this compound derivatives in relevant animal models of disease.

By leveraging the knowledge presented in this guide, researchers and drug development professionals can further unlock the pharmacological potential of this compound and its derivatives, potentially leading to the development of new and effective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Antibacterial Activity of Selected Essential Oil Components and Their Derivatives: A Review [mdpi.com]

- 4. Antioxidant Mechanisms Underlying the Gastroprotective Effect of this compound on Experimentally Induced Gastric Lesions in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and pharmacological examination of benzofuran, indan, and tetralin analogues of 3,4-(methylenedioxy)amphetamine. | Semantic Scholar [semanticscholar.org]

- 9. Menthol and Its Derivatives: Exploring the Medical Application Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Chemical Composition and Antimicrobial Properties of Mentha × piperita cv. ‘Kristinka’ Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The anti-inflammatory activity of L-menthol compared to mint oil in human monocytes in vitro: a novel perspective for its therapeutic use in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scilit.com [scilit.com]

- 15. This compound regulates essential oil biosynthesis in peppermint by controlling a downstream monoterpene reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound regulates essential oil biosynthesis in peppermint by controlling a downstream monoterpene reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Review on Anti-Inflammatory Activity of Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anti-Hyperalgesic Properties of Menthol and Pulegone - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ri.ufs.br [ri.ufs.br]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Biosynthesis of this compound in Mentha x piperita: stereoselective and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis and Biological Activity of Furan Derivatives | Semantic Scholar [semanticscholar.org]

The Enzymatic Conversion of Pulegone to Menthofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic conversion of the monoterpene pulegone to the furanoid menthofuran is a critical reaction in both the biosynthesis of essential oils in plants of the Mentha genus and in the metabolic activation of pulegone in mammals, which can lead to toxicity. This technical guide provides an in-depth overview of the enzymes responsible for this conversion, their reaction mechanisms, and quantitative kinetic data. Detailed experimental protocols for enzyme assays, heterologous expression and purification of the key enzymes, and product quantification are provided. Furthermore, this guide illustrates the biosynthetic pathway and a proposed regulatory network using Graphviz diagrams, offering a comprehensive resource for researchers in natural product chemistry, toxicology, and drug development.

Introduction

Pulegone, a naturally occurring monoterpene found in high concentrations in plants such as pennyroyal (Mentha pulegium), is a significant compound of interest due to its dual role. In the peppermint plant (Mentha x piperita), (+)-pulegone is a key intermediate in the biosynthesis of (-)-menthol, a commercially valuable flavoring and pharmaceutical agent. However, under certain environmental stress conditions, (+)-pulegone can be shunted towards the production of (+)-menthofuran, an undesirable component that imparts an off-flavor to peppermint oil.[1]

In mammals, the ingestion of pulegone can lead to significant hepatotoxicity. This toxicity is not caused by pulegone itself but by its metabolic conversion to this compound, which is then further metabolized to a reactive γ-ketoenal that can form adducts with cellular macromolecules.[2] Understanding the enzymatic processes that govern the conversion of pulegone to this compound is therefore crucial for improving essential oil quality in mint and for assessing the safety of pulegone-containing products.

This guide details the core aspects of this enzymatic transformation, focusing on the cytochrome P450 monooxygenases that catalyze this reaction in both plants and humans.

The Enzymatic Reaction

The conversion of pulegone to this compound is an oxidative cyclization reaction. The generally accepted mechanism involves the following steps[3][4]:

-

Allylic Hydroxylation: The enzyme catalyzes the hydroxylation of the C9 methyl group of the pulegone molecule.

-

Intramolecular Cyclization: The resulting 9-hydroxypulegone spontaneously undergoes an intramolecular cyclization to form a hemiketal intermediate.

-

Dehydration: The hemiketal intermediate readily dehydrates to form the stable furan ring of this compound.

This reaction is catalyzed by a class of heme-thiolate proteins known as cytochrome P450 monooxygenases (CYPs).[5]

This compound Synthase in Mentha Species

In peppermint and other Mentha species, the enzyme responsible for the conversion of (+)-pulegone to (+)-menthofuran is named (+)-menthofuran synthase (MFS) .[4][6] MFS has been identified as a cytochrome P450 monooxygenase. The gene encoding MFS has been cloned and functionally expressed in heterologous systems such as Saccharomyces cerevisiae and Escherichia coli.[1][7] The expression of MFS is transcriptionally regulated and is influenced by developmental stage and environmental factors.[8][9]

Human Cytochrome P450 Isoforms

In humans, the metabolic conversion of pulegone to this compound is carried out by several cytochrome P450 isoforms present primarily in the liver. The main CYPs implicated in this biotransformation are CYP1A2, CYP2E1, and CYP2C19 .[3] These enzymes are involved in the metabolism of a wide range of xenobiotics, and their activity can be influenced by genetic polymorphisms, induction, and inhibition by various drugs and dietary components.

Quantitative Data

The kinetic parameters for the enzymatic conversion of pulegone to this compound have been determined for the human cytochrome P450 isoforms.

| Enzyme | Km (µM) | Vmax (nmol/min/nmol P450) | Source |

| Human CYP1A2 | 94 | 2.4 | [3] |

| Human CYP2E1 | 29 | 8.4 | [3] |

| Human CYP2C19 | 31 | 1.5 | [3] |

Experimental Protocols

Preparation of Microsomes from Mentha piperita Leaves

This protocol describes the isolation of microsomes, which are enriched in cytochrome P450 enzymes, from peppermint leaves.

Materials:

-

Fresh, young peppermint leaves

-

Homogenization Buffer: 50 mM Tris-HCl (pH 7.5), 250 mM sucrose, 10 mM 2-mercaptoethanol, 1 mM EDTA, 1 mM PMSF, and 1% (w/v) polyvinylpyrrolidone (PVP-40)

-

Resuspension Buffer: 50 mM Tris-HCl (pH 7.5), 10% (v/v) glycerol, and 1 mM EDTA

-

Liquid nitrogen

-

Mortar and pestle

-

Cheesecloth

-

Centrifuge and rotor capable of 10,000 x g and 100,000 x g

-

Ultracentrifuge tubes

Procedure:

-

Harvest young, healthy peppermint leaves and immediately flash-freeze them in liquid nitrogen.

-

Grind the frozen leaves to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powdered tissue to ice-cold homogenization buffer (approximately 3 mL per gram of tissue).

-

Homogenize the mixture thoroughly.

-

Filter the homogenate through four layers of cheesecloth to remove cell debris.

-

Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C to pellet chloroplasts and mitochondria.

-

Carefully transfer the supernatant to ultracentrifuge tubes and centrifuge at 100,000 x g for 90 minutes at 4°C to pellet the microsomal fraction.

-

Discard the supernatant and gently wash the microsomal pellet with resuspension buffer.

-

Resuspend the pellet in a minimal volume of resuspension buffer.

-

Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford assay).

-

Aliquot the microsomal suspension, flash-freeze in liquid nitrogen, and store at -80°C until use.

This compound Synthase Enzyme Assay

This assay measures the activity of this compound synthase in microsomal preparations or with purified recombinant enzyme.

Materials:

-

Microsomal preparation or purified this compound synthase

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5)

-

NADPH regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase)

-

(+)-Pulegone (substrate)

-

Ethyl acetate (for extraction)

-

Internal standard for GC-MS analysis (e.g., camphor)

-

Microcentrifuge tubes

-

Thermomixer or water bath

Procedure:

-

Prepare a reaction mixture in a microcentrifuge tube containing:

-

Assay buffer

-

Microsomal preparation (typically 50-100 µg of total protein) or purified enzyme

-

NADPH regenerating system

-

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding (+)-pulegone (e.g., to a final concentration of 50-100 µM).

-

Incubate the reaction for a specific time (e.g., 30-60 minutes) with gentle shaking.

-

Stop the reaction by adding an equal volume of ice-cold ethyl acetate containing a known concentration of an internal standard.

-

Vortex vigorously for 1 minute to extract the products.

-

Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes to separate the phases.

-

Carefully transfer the upper organic phase to a new tube for GC-MS analysis.

Heterologous Expression and Purification of this compound Synthase in E. coli

This protocol outlines the general steps for producing recombinant this compound synthase.

1. Gene Cloning and Vector Construction:

-

The full-length cDNA of this compound synthase from Mentha piperita can be obtained by RT-PCR from peppermint leaf RNA.[7]

-

The cDNA is then cloned into a suitable E. coli expression vector, such as pET or pCW, often with an N-terminal modification to enhance expression and solubility of membrane-bound P450s. A common strategy is to replace the N-terminal transmembrane domain with a more soluble sequence. A polyhistidine-tag (His-tag) can also be added for purification.

2. Expression in E. coli:

-

Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

-

Grow the transformed cells in a rich medium (e.g., Terrific Broth) supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.

-

To enhance proper folding of the P450, supplement the culture with a heme precursor, δ-aminolevulinic acid (ALA), to a final concentration of 0.5-1 mM.

-

Reduce the incubation temperature to 18-25°C and continue shaking for 16-24 hours.

3. Cell Lysis and Solubilization:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol, 1 mM PMSF, and lysozyme).

-

Lyse the cells by sonication on ice.

-

Centrifuge the lysate at high speed to pellet cell debris and insoluble protein.

-

The recombinant this compound synthase, being a membrane-associated protein, will likely be in the membrane fraction. Solubilize the membrane pellet using a detergent such as 1% (w/v) Triton X-100 or sodium cholate.

4. Protein Purification:

-

If a His-tag was incorporated, the solubilized protein can be purified using immobilized metal affinity chromatography (IMAC).

-

Load the solubilized protein onto a Ni-NTA resin column.

-

Wash the column extensively with a wash buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.

-

Elute the recombinant this compound synthase with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Analyze the purified protein fractions by SDS-PAGE to assess purity.

-

Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 20% glycerol) and store at -80°C.

Quantification of this compound by GC-MS

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Capillary column suitable for terpene analysis (e.g., HP-5MS or equivalent).

GC-MS Conditions (Example):

-

Injector Temperature: 250°C

-

Carrier Gas: Helium

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp to 150°C at 5°C/minute

-

Ramp to 250°C at 20°C/minute, hold for 5 minutes

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Scan Range: m/z 40-300

Quantification:

-

Generate a standard curve using authentic this compound standard.

-

Quantify the amount of this compound produced in the enzyme assay by comparing its peak area to the peak area of the internal standard and relating it to the standard curve.

Visualizations

Enzymatic Conversion Pathway

Caption: The enzymatic conversion of pulegone to this compound.

Proposed Regulatory Network in Mentha piperita

Caption: Proposed regulatory network of this compound biosynthesis.

Experimental Workflow

Caption: General experimental workflow for studying the enzymatic conversion.

Conclusion

The enzymatic conversion of pulegone to this compound is a pivotal reaction with significant implications for both the flavor and fragrance industry and for human health. The identification and characterization of this compound synthase in Mentha species and the elucidation of the roles of human CYP450 isoforms provide a solid foundation for further research. The protocols and data presented in this guide offer a comprehensive resource for scientists aiming to investigate this enzymatic transformation. Future work should focus on determining the kinetic parameters of the plant-derived this compound synthase and further unraveling the intricate regulatory networks that control its expression. Such knowledge will be invaluable for the metabolic engineering of mint to produce higher quality essential oils and for a more accurate risk assessment of pulegone in foods and herbal products.

References

- 1. research.wur.nl [research.wur.nl]

- 2. experts.illinois.edu [experts.illinois.edu]

- 3. This compound regulates essential oil biosynthesis in peppermint by controlling a downstream monoterpene reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. A systems biology approach identifies the biochemical mechanisms regulating monoterpenoid essential oil composition in peppermint - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of pulegone and its enanthiomeric distribution in mint-flavoured food products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Demonstration that this compound synthase of mint (Mentha) is a cytochrome P450 monooxygenase: cloning, functional expression, and characterization of the responsible gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Developmental Regulation of Monoterpene Biosynthesis in the Glandular Trichomes of Peppermint - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Menthofuran Synthase Gene Expression in Peppermint: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expression of the menthofuran synthase (MFS) gene in Mentha x piperita (peppermint). This compound is a monoterpene and a significant, albeit often undesirable, component of peppermint essential oil, impacting its flavor and quality. Understanding and manipulating the expression of the MFS gene is a key focus in the metabolic engineering of peppermint for improved essential oil production. This document outlines the genetic regulation of MFS, its role in the monoterpene biosynthetic pathway, and the experimental methodologies used to study its expression and function.

Introduction to this compound Synthase

(+)-Menthofuran is a key flavor component of peppermint oil that can be undesirable in large quantities. Its synthesis is catalyzed by the enzyme (+)-menthofuran synthase (MFS), a cytochrome P450 monooxygenase. This enzyme converts (+)-pulegone to (+)-menthofuran. The gene encoding MFS has been cloned and characterized, revealing a full-length cDNA of 1479 nucleotides that encodes a 493-amino acid protein.[1][2][3][4] The expression of the mfs gene is primarily regulated at the transcriptional level and is localized to the glandular trichomes of peppermint leaves, which are the primary sites of essential oil biosynthesis.[5][6][7][8]

Quantitative Data on this compound Synthase Gene Expression and Metabolite Accumulation

Metabolic engineering studies have successfully altered the expression of the mfs gene in peppermint, leading to significant changes in the composition of the essential oil. The following tables summarize the quantitative data from key studies involving the genetic modification of mfs expression.

Table 1: Essential Oil Composition in Peppermint with Altered this compound Synthase (MFS) Expression

| Plant Line | Genotype | (+)-Pulegone (% of oil) | (+)-Menthofuran (% of oil) | (-)-Menthone (% of oil) | (-)-Menthol (% of oil) | Reference |

| Wild-Type (WT) | Control | 2.2 ± 0.2 | 8.5 ± 0.7 | 20.4 ± 1.1 | 40.8 ± 1.5 | [9][10] |

| MFS Antisense Line 1 | mfs antisense | 0.9 ± 0.1 | 3.8 ± 0.4 | 25.1 ± 1.3 | 45.2 ± 1.8 | [9][10] |

| MFS Antisense Line 3 | mfs antisense | 1.1 ± 0.1 | 4.8 ± 0.5 | 24.5 ± 1.2 | 44.1 ± 1.7 | [9][10] |

| MFS Antisense Line 7 | mfs antisense | 1.0 ± 0.1 | 4.2 ± 0.4 | 24.8 ± 1.3 | 44.7 ± 1.8 | [9][10] |

| MFS Antisense Line 15 | mfs antisense | 1.2 ± 0.1 | 5.5 ± 0.6 | 23.9 ± 1.2 | 43.5 ± 1.7 | [9][10] |

| High this compound (HMF) | mfs overexpression | Increased | Increased | - | - | [6] |

| Low this compound (LMF) | mfs co-suppression | Decreased | Decreased | - | - | [6] |

Data are presented as mean ± standard deviation.

Table 2: Relative Transcript Abundance of Key Genes in Monoterpene Biosynthesis in Peppermint with Altered MFS Expression